Cas no 73323-91-8 (2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione)
![2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione structure](https://ja.kuujia.com/scimg/cas/73323-91-8x500.png)
2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1H-Isoindole-1,3(2H)-dione,2-[(1R)-2-hydroxy-1-methylethyl]-
- (R)-2-(1-hydroxypropan-2-yl)isoindoline-1,3-dione
- 2-[(1R)-2-HYDROXY-1-METHYLETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE
- N-phthaloyl-D-alaninol
- (R)-2-(2-Hydroxy-1-methylethyl)isoindol-1,3-dione
- 2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione
- KYTIHOIDWMVRKU-SSDOTTSWSA-N
- AKOS015150092
- (R)-2-(2-hydroxy-1-methylethyl)-1H-isoindole-1,3(2H)-dione
- (R)-2-(2-Hydroxy-1-methylethyl)-1H-isoindole 1,3(2H)-dione
- 2-[(2R)-1-hydroxypropan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione
- 2-((R)-2-hydroxy-1-methyl-ethyl)isoindole-1,3-dione
- Z1270593629
- 2-[(2R)-1-hydroxypropan-2-yl]isoindole-1,3-dione
- SCHEMBL3065790
- CS-0130153
- E79128
- EN300-157607
- 73323-91-8
- A1-00449
- AS-83214
-
- インチ: InChI=1S/C11H11NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-5,7,13H,6H2,1H3/t7-/m1/s1
- InChIKey: KYTIHOIDWMVRKU-SSDOTTSWSA-N
- ほほえんだ: C[C@H](CO)N1C(=O)C2=CC=CC=C2C1=O
計算された属性
- せいみつぶんしりょう: 205.07400
- どういたいしつりょう: 205.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 57.6Ų
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.348
- ゆうかいてん: Not available
- ふってん: 357 ºC
- フラッシュポイント: 170 ºC
- PSA: 57.61000
- LogP: 0.60130
- じょうきあつ: 0.0±0.8 mmHg at 25°C
2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-157607-0.1g |
2-[(2R)-1-hydroxypropan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione |
73323-91-8 | 95.0% | 0.1g |
$241.0 | 2025-02-20 | |
TRC | H943083-50mg |
2-[(2R)-1-hydroxypropan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione |
73323-91-8 | 50mg |
$ 185.00 | 2022-06-04 | ||
Chemenu | CM149063-1g |
(R)-2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione |
73323-91-8 | 95%+ | 1g |
$*** | 2023-05-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0194-250MG |
2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione |
73323-91-8 | 95% | 250MG |
¥ 1,511.00 | 2023-04-06 | |
Enamine | EN300-157607-5.0g |
2-[(2R)-1-hydroxypropan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione |
73323-91-8 | 95.0% | 5.0g |
$2028.0 | 2025-02-20 | |
1PlusChem | 1P00FC7K-250mg |
2-[(1R)-2-HYDROXY-1-METHYLETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE |
73323-91-8 | 98% | 250mg |
$320.00 | 2025-02-27 | |
Enamine | EN300-157607-250mg |
2-[(2R)-1-hydroxypropan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione |
73323-91-8 | 95.0% | 250mg |
$347.0 | 2023-09-24 | |
Enamine | EN300-157607-50mg |
2-[(2R)-1-hydroxypropan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione |
73323-91-8 | 95.0% | 50mg |
$162.0 | 2023-09-24 | |
Ambeed | A197918-1g |
(R)-2-(1-Hydroxypropan-2-yl)isoindoline-1,3-dione |
73323-91-8 | 98% | 1g |
$629.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0194-250mg |
2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione |
73323-91-8 | 95% | 250mg |
¥1649.0 | 2024-04-17 |
2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione 関連文献
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dioneに関する追加情報
Introduction to 2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione (CAS No. 73323-91-8)
2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione, identified by the Chemical Abstracts Service Number (CAS No.) 73323-91-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule has garnered attention due to its unique structural framework and potential applications in medicinal chemistry. The presence of an isoindoline core, combined with a stereodefined (1R)-2-hydroxy-1-methyl-ethyl side chain, makes it a versatile scaffold for developing novel bioactive molecules.
The isoindoline moiety is a fused bicyclic system consisting of a benzene ring and a pyrrole ring, which is commonly found in various natural products and pharmacologically active compounds. Its structural rigidity and electronic properties contribute to its role as a privileged scaffold in drug design. The chiral center at the (1R)-2-hydroxy-1-methyl-ethyl group introduces stereoselectivity, which is crucial for the biological activity of many therapeutic agents. This stereochemical feature has been extensively studied in the context of asymmetric synthesis and catalysis.
In recent years, there has been growing interest in leveraging 2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione for the development of innovative therapeutic strategies. Researchers have explored its potential as a precursor in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in generating isoindoline derivatives with anti-inflammatory, anticancer, and antimicrobial properties. The hydroxy and methyl substituents on the side chain play a pivotal role in modulating the pharmacokinetic and pharmacodynamic profiles of these derivatives.
The synthesis of 2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione involves multi-step organic transformations, including cyclization reactions and stereocontrolled functionalization. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and biocatalytic approaches, have been employed to enhance the efficiency and selectivity of these processes. The stereochemistry of the (1R)-2-hydroxy-1-methyl-ethyl group is particularly challenging to control but can be achieved through well-established asymmetric synthesis techniques.
One of the most compelling aspects of this compound is its adaptability in medicinal chemistry. By modifying the substituents on the isoindoline core or introducing additional functional groups, chemists can generate a diverse library of derivatives with tailored biological activities. For example, recent studies have highlighted the use of 2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione as a building block for designing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. These derivatives exhibit high selectivity and potency due to their optimized binding interactions with target enzymes.
The pharmacological evaluation of isoindoline-based compounds has revealed promising results in preclinical studies. The structural features of these molecules contribute to their ability to interact with biological targets at high affinity while minimizing off-target effects. The stereochemical purity of (1R)-2-hydroxy-1-methyl-ethyl] derivatives is particularly important for achieving optimal therapeutic outcomes. Further research is ongoing to elucidate the mechanisms by which these compounds exert their biological effects and to identify new applications for them.
From a synthetic chemistry perspective, 2-[(1R)-2-hydroxy-1-methyl-ethyl]isoindoline-1,3-dione serves as an excellent model system for exploring innovative synthetic strategies. Its complex architecture presents challenges that drive advancements in organic synthesis techniques. Additionally, its versatility as a scaffold allows chemists to explore new chemical space for drug discovery. This has led to collaborations between academic researchers and pharmaceutical companies aimed at developing next-generation therapeutics based on isoindoline derivatives.
The future prospects for this compound are promising, with ongoing research focusing on expanding its applications in drug development and materials science. Innovations in computational chemistry and artificial intelligence are also being integrated into the design process to accelerate the discovery of novel isoindoline-based drugs. As our understanding of molecular interactions continues to evolve, compounds like 2-(((((((((((((((((((((((hydroxy)))))methyl)))))ethyl))))))))))))isoindoline)))))))))))))))))dione (CAS No. 73323918) will undoubtedly play a pivotal role in shaping the future of medicine.
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